molecular formula C13H12FNO B1376017 3-(Benzyloxy)-5-fluoroaniline CAS No. 1438272-88-8

3-(Benzyloxy)-5-fluoroaniline

Cat. No.: B1376017
CAS No.: 1438272-88-8
M. Wt: 217.24 g/mol
InChI Key: LZQGNCOYPBHWQE-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-fluoroaniline is an organic compound with the molecular formula C13H12FNO. It is also known as this compound. This compound is characterized by the presence of a benzyloxy group and a fluorine atom attached to a phenylamine structure. It is used in various chemical and pharmaceutical research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-fluoroaniline typically involves the following steps:

    Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Benzyloxy Substitution:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and hydroxyl derivatives .

Scientific Research Applications

3-(Benzyloxy)-5-fluoroaniline is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-fluoroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group enhances its binding affinity to these targets, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    3-Benzyloxy-5-chloro-phenylamine: Similar structure but with a chlorine atom instead of fluorine.

    3-Benzyloxy-5-methyl-phenylamine: Contains a methyl group instead of fluorine.

    3-Benzyloxy-5-nitro-phenylamine: Features a nitro group in place of fluorine.

Uniqueness

3-(Benzyloxy)-5-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in medicinal chemistry and other research fields .

Properties

IUPAC Name

3-fluoro-5-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQGNCOYPBHWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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